molecular formula C8H12O2 B13830312 4-Ethynyl-4,5-dimethyl-1,3-dioxane

4-Ethynyl-4,5-dimethyl-1,3-dioxane

Cat. No.: B13830312
M. Wt: 140.18 g/mol
InChI Key: JFEITSCXRDAUDA-UHFFFAOYSA-N
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Description

4-Ethynyl-4,5-dimethyl-1,3-dioxane is an organic compound with a unique structure that includes both ethynyl and dioxane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-4,5-dimethyl-1,3-dioxane typically involves the condensation of tert-butanol with formaldehyde in the presence of catalysts such as synthetic zeolites and phosphoric acid. The reaction is carried out in an autoclave at temperatures ranging from 100 to 150°C and pressures of 0.5 to 0.6 MPa . The selectivity towards the desired product can be optimized by adjusting parameters such as reaction time, temperature, reactant ratio, and catalyst type .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve additional steps to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-4,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include carbonyl compounds, saturated derivatives, and substituted dioxanes. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and advanced materials .

Scientific Research Applications

4-Ethynyl-4,5-dimethyl-1,3-dioxane has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Ethynyl-4,5-dimethyl-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. Additionally, the dioxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-4,5-dimethyl-1,3-dioxane is unique due to the presence of both ethynyl and dioxane functional groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

4-ethynyl-4,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C8H12O2/c1-4-8(3)7(2)5-9-6-10-8/h1,7H,5-6H2,2-3H3

InChI Key

JFEITSCXRDAUDA-UHFFFAOYSA-N

Canonical SMILES

CC1COCOC1(C)C#C

Origin of Product

United States

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